tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound that belongs to the class of 7H-Pyrrolo[2,3-d]pyrimidines . This class of compounds has been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Scientific Research Applications
Antibacterial Activities
This compound has been screened for its antibacterial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The studies involve in vitro testing to determine its efficacy in inhibiting bacterial growth .
Kinase Inhibition
It has been identified as an inhibitor of PKB kinase activity, which is significant in the study of cellular signaling pathways. The optimization within this series of compounds has provided ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB over related kinases .
Antitubercular Activity
The compound has shown potential in antitubercular activity, with certain substitutions on the phenyl ring enhancing its effectiveness against tuberculosis-causing bacteria .
Chemical Synthesis and Characterization
In chemistry, this compound is used for synthesis and characterization purposes. It serves as a building block for creating more complex molecules with potential biological activities .
Drug Development
This compound is also involved in drug development processes, particularly in the synthesis of new pharmaceuticals that target specific diseases or conditions .
Future Directions
The future directions for research on “tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate” and related compounds could include further investigation of their antiviral properties, particularly against flaviviruses . Additionally, more research is needed to elucidate the specific synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit pkb kinase activity .
Biochemical Pathways
Given its potential inhibition of pkb kinase activity , it may impact pathways involving this kinase.
Result of Action
Its potential inhibition of pkb kinase activity suggests it may have effects on cellular processes regulated by this kinase.
properties
IUPAC Name |
tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h4-5,10H,6-9H2,1-3H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIUIOLRCKTBSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.